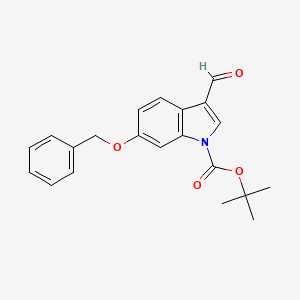

1-Boc-6-苄氧基-3-甲酰吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the field of organic chemistry due to their presence in natural products and pharmaceuticals. Paper describes a Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds to produce benzo[a]carbazoles, which demonstrates the potential for creating complex structures from simpler indole units. Paper discusses the alkylation of 3-aryl-4,6-dimethoxyindoles followed by Vilsmeier formylation and intramolecular aldol condensation to yield pyrroloindole-4-carboxylates. This showcases a method for introducing formyl groups into indole structures, which could be relevant for synthesizing the formyl group in "1-Boc-6-Benzyloxy-3-formylindole."

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical properties and biological activity. Paper provides structural confirmation through spectroscopic data and, for one compound, X-ray crystallography. Understanding the molecular structure is essential for predicting reactivity and designing further synthetic modifications.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Paper describes a one-pot oxidative hydrolysis and oxidative cleavage of 7-borylindoles to access o-amidophenols and 4-acylbenzoxazoles, indicating the potential for oxidative transformations in indole chemistry. Paper explores the interaction of benzaldehyde with boron trifluoride, which could provide insights into how formyl groups in indoles might react under Lewis acid catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. Paper synthesizes 3-formylindole-7-carboxylic acid and confirms its structure with NMR, IR, and MS, which are techniques that could also be used to analyze "1-Boc-6-Benzyloxy-3-formylindole." Paper discusses the synthesis of a benzoxazine containing a benzoxazole structure and uses DSC to investigate its curing behavior, highlighting the importance of thermal analysis in understanding the properties of indole-related compounds.

科学研究应用

3-氨基-3-芳基-2-羟吲哚的模块化催化合成

这项研究提出了一种催化方法来合成具有生物活性的 3-氨基-3-芳基-2-羟吲哚。该研究重点介绍了铑催化的芳基硼酸添加到靛红蓝衍生的 N-Boc 保护酮亚胺中的应用。值得注意的是,该方法展示了广泛的范围、高官能团相容性和良好的产率。该过程标志着第一个具有该底物的催化不对称选择性反应,并展示了一种有效的 Boc 基团脱保护方法 (Marques & Burke, 2016)。

N-芳基磺酰基-3-甲酰吲哚的合成和抗 HIV-1 评估

这项研究涉及设计、合成和对 15 种 N-芳基磺酰基-3-甲酰吲哚的初步体外评估,以了解它们对 HIV-1 复制的抑制活性。值得注意的是,一些化合物显示出显着的抗 HIV-1 活性,强调了这些衍生物在抗病毒研究中的潜力 (Che 等,2018)。

Ugi 四组分缩合反应

本研究描述了 3-甲酰吲哚-2-羧酸乙酯在 Ugi 四组分缩合反应中的参与。该反应产生了含有吲哚基团的新型二肽,表明具有潜在的生物活性,并突出了合成复杂分子的通用方法 (Shiri 等,2014)。

生物活性多功能咔唑生物碱的合成

这项研究概述了使用 Boc 保护的 3-甲酰吲哚和马来酸二甲酯作为起始原料合成关键咔唑生物碱。该研究提出了一种涉及多个 C-C 键形成反应的策略,并重点介绍了维蒂希反应、格氏反应和贝耶-维利格重排等方法,为生物碱合成领域做出了贡献 (Markad & Argade, 2014)。

(S)-1-苄基-3-重氮-2-氧代丙基氨基甲酸叔丁酯的合成

本文讨论了 HIV 蛋白酶抑制剂的前体 N-Boc-(1S)-苄基羟基-3-氯丙胺的生产。它强调了从传统的批处理过程到连续流动系统的转变,突出了制药中间体生产的创新 (Pollet 等,2009)。

安全和危害

1-Boc-6-Benzyloxy-3-formylindole’s safety profile should be assessed based on its chemical properties, handling procedures, and potential toxicity. Researchers and users should follow standard laboratory safety protocols when working with this compound.

未来方向

Future research could focus on:

- Elucidating the compound’s biological activity and potential therapeutic applications.

- Developing efficient synthetic routes for large-scale production.

- Investigating its interactions with other molecules and receptors.

属性

IUPAC Name |

tert-butyl 3-formyl-6-phenylmethoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-10-9-17(11-19(18)22)25-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGAKQBLDWFYEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460354 |

Source

|

| Record name | 1-Boc-6-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-6-Benzyloxy-3-formylindole | |

CAS RN |

630110-71-3 |

Source

|

| Record name | 1-Boc-6-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。